An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sitagliptin (B1680988), focusing on its hydrochloride salt, a subject of significant research interest. While the commercially available product, Januvia®, contains sitagliptin as a phosphate (B84403) monohydrate salt, the hydrochloride salt has been extensively studied for its unique characteristics.[1] This document synthesizes critical data from scientific literature and regulatory filings to support research and development activities.
Introduction to Sitagliptin
Sitagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] By blocking this enzyme, sitagliptin prevents the rapid degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This mechanism enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1][4]
The therapeutic action of sitagliptin is intrinsically linked to the DPP-4 signaling pathway.
Core Physicochemical Properties
The following tables summarize key quantitative data for sitagliptin hydrochloride and related forms for comparative analysis.
Table 1: General Properties
| Property | Sitagliptin Base | Sitagliptin Hydrochloride | Sitagliptin Phosphate Monohydrate |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₅F₆N₅O[5] | C₁₆H₁₆ClF₆N₅O[6] | C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O |
| Molecular Weight ( g/mol ) | 407.31[5] | 443.77[6][7] | 523.32[8] |
| Appearance | White to off-white solid[9] | White to off-white powder[6] | White to off-white, crystalline, non-hygroscopic powder[5] |
Table 2: Thermal and Physicochemical Parameters
| Property | Sitagliptin Base | Sitagliptin Hydrochloride | Sitagliptin Phosphate Monohydrate |
|---|---|---|---|
| Melting Point (°C) | 120.29 (Tpeak, DSC)[10][11] | ~195.8 - 202.3[12] | ~206.37 (Tpeak, DSC)[10][11] |
| pKa | 7.7[13], 8.78[5] | - | - |
| LogP (Octanol/Water) | 1.5[5] | - | -0.03 (at pH 7.0)[14] |
| BCS Classification | - | - | Class 1 (High Solubility, High Permeability)[15][16] or Class 3 (High Solubility, Low Permeability)[8][17] |
Table 3: Solubility Data
| Solvent | Sitagliptin Hydrochloride | Sitagliptin Phosphate Monohydrate |
|---|---|---|
| Water | Slightly soluble[6] | Soluble |
| Methanol | Soluble[6] | Slightly soluble |
| Aqueous Solubility | - | 69.5 mg/g at 24.5°C[14] |
| DMSO | - | ≥ 50 mg/mL[9] |
| Ethanol (B145695) | - | Very slightly soluble |
| Acetonitrile | - | Very slightly soluble |
Detailed Physicochemical Characteristics and Experimental Protocols
Melting Point and Thermal Analysis
The melting point is a critical parameter indicating purity and polymorphic form. Differential Scanning Calorimetry (DSC) is the standard technique for its determination.
-
Sitagliptin Hydrochloride: A novel polymorph of sitagliptin hydrochloride exhibits an onset of melting at 195.8 °C ± 2 °C and a peak melting point at 202.3 °C ± 2 °C.[12]
-
Sitagliptin Phosphate Monohydrate: Shows a characteristic endothermic event corresponding to the melting process with a peak at 206.37 °C.[10][18] This is preceded by a dehydration event with a peak at 134.43 °C.[10][11]
-
Sitagliptin Base: Melts at a significantly lower temperature, with a DSC peak observed at 120.29 °C.[10][11]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument, such as a Mettler Toledo 822e, is used.[12]
-
Sample Preparation: 1.5 to 2 mg of the sample is accurately weighed and placed into a standard aluminum pan, which is then hermetically sealed.[12]
-
Analysis Conditions: The sample is heated from 30°C to 300°C at a constant rate of 10°C/min.[12]
-
Atmosphere: A continuous flow of an inert gas, typically nitrogen, is maintained at a rate of 50 ml/min to prevent oxidative degradation.[12]
-
Data Interpretation: The temperatures for the onset and peak of endothermic or exothermic events are recorded from the resulting thermogram. The melting point is identified as the peak of the sharp endothermic event corresponding to fusion.[18]
Solubility
Solubility is fundamental to drug dissolution and bioavailability. Sitagliptin's solubility is pH-dependent due to its amphoteric nature.[19] The Biopharmaceutics Classification System (BCS) categorizes sitagliptin as having high solubility.[15][16]
-
Sitagliptin Phosphate Monohydrate: Is soluble in water and very slightly soluble in ethanol and acetonitrile. Its aqueous solubility was measured to be 69.5 mg/g at 24.5°C.[14]
-
Sitagliptin Hydrochloride: Is described as slightly soluble in water but soluble in methanol.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of the sitagliptin salt is added to a sealed vial containing a precisely known volume of the desired solvent (e.g., water, buffer of specific pH, methanol).[19]
-
Equilibration: The vials are agitated in a constant temperature bath or shaker for a period sufficient to reach equilibrium (typically 24 to 72 hours).[19]
-
Sampling: After agitation, the suspension is allowed to stand, permitting the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a syringe.[19]
-
Filtration: The withdrawn sample is immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles.[19]
-
Quantification: The concentration of sitagliptin in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20][21] The analysis is performed against a standard calibration curve.
Polymorphism and Crystal Structure
Polymorphism, the ability of a solid to exist in multiple crystalline forms, can profoundly affect a drug's stability, solubility, and manufacturability.[1] Sitagliptin hydrochloride, in particular, is known to exist in several polymorphic forms, which are typically characterized by X-ray Powder Diffraction (XRPD).[1][22]
Experimental Protocol: X-ray Powder Diffraction (XRPD)
-
Instrumentation: An X-ray powder diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.54 Å) is used.[22]
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, uniform surface.
-
Analysis Conditions: The instrument is operated at a specific voltage and current (e.g., 30kV and 10 mA).[22] The sample is scanned over a range of 2θ angles (e.g., 2° to 40°).
-
Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a unique fingerprint for the crystalline form. The positions (in °2θ) and relative intensities of the diffraction peaks are used to identify and differentiate polymorphs.[22][23]
This technical guide has summarized the currently available physicochemical data for sitagliptin hydrochloride and related forms. The detailed experimental protocols and visualizations of the signaling pathway and experimental workflow offer valuable resources for researchers and professionals in the field of drug development. Further characterization, particularly single-crystal structure analysis of hydrochloride polymorphs, remains a key area for future research.[1]
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- 4. Sitagliptin - Wikipedia [en.wikipedia.org]
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- 6. mehtaapi.com [mehtaapi.com]
- 7. Sitagliptin hydrochloride | C16H16ClF6N5O | CID 11476287 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Sitagliptin | 486460-32-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. dissolutiontech.com [dissolutiontech.com]
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- 22. WO2015170340A2 - Novel polymorphs of sitagliptin hydrochloride, processes for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 23. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
